molecular formula C10H16N2O2 B13016173 ethyl 2-tert-butyl-1H-imidazole-4-carboxylate

ethyl 2-tert-butyl-1H-imidazole-4-carboxylate

Cat. No.: B13016173
M. Wt: 196.25 g/mol
InChI Key: YBERGEOKLWCROJ-UHFFFAOYSA-N
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Description

Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles or the reaction of substituted aldehydes with ammonium acetate and other reagents. One common method is the reaction of an aldehyde with ammonium acetate and a tert-butyl ester in the presence of a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates .

Chemical Reactions Analysis

Types of Reactions: Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium or nickel catalysts, various nucleophiles.

Major Products Formed:

Scientific Research Applications

Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl2-(tert-butyl)-1H-imidazole-4-carboxylate
  • Ethyl2-(tert-butyl)-1H-imidazole-3-carboxylate
  • Ethyl2-(tert-butyl)-1H-imidazole-2-carboxylate

Comparison: Ethyl2-(tert-butyl)-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 2-tert-butyl-1H-imidazole-5-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-5-14-8(13)7-6-11-9(12-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12)

InChI Key

YBERGEOKLWCROJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N1)C(C)(C)C

Origin of Product

United States

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